N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Description
N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound that features a combination of pyridine, phenyl, and tetrahydronaphthalene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural characteristics.
Properties
IUPAC Name |
N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-17-13-12-16-7-6-9-18(20(16)15-17)24(28)26-21-10-3-2-8-19(21)23(27)22-11-4-5-14-25-22/h2-5,8,10-15,18,23,27H,6-7,9H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFPGXJYADABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2C(=O)NC3=CC=CC=C3C(C4=CC=CC=N4)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, which is then coupled with a phenyl derivative through a series of reactions involving nucleophilic substitution and condensation reactions. The final step often involves the formation of the carboxamide group under mild conditions to ensure the integrity of the sensitive functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules or evaluated for their biological activities .
Scientific Research Applications
N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-2-carboxamide and pyridine-3-carboxamide share structural similarities and are known for their biological activities.
Phenyl Derivatives: Compounds such as phenylacetic acid and phenylpropanoic acid are structurally related and have diverse applications in medicinal chemistry.
Tetrahydronaphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its substituted derivatives are used in various chemical and pharmaceutical applications
Uniqueness
N-[2-[hydroxy(pyridin-2-yl)methyl]phenyl]-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its combination of multiple functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
